Terbinafine Hydrochloride

Catalog No.
S544942
CAS No.
78628-80-5
M.F
C21H26ClN
M. Wt
327.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine Hydrochloride

CAS Number

78628-80-5

Product Name

Terbinafine Hydrochloride

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N

SMILES

Array

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl

The exact mass of the compound Terbinafine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of allylamine antifungal drug in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Terbinafine Hydrochloride (CAS 78628-80-5) is a synthetic allylamine antifungal agent and a highly potent, non-competitive inhibitor of fungal squalene epoxidase. In commercial procurement and pharmaceutical manufacturing, this specific hydrochloride salt is prioritized over other antifungal classes due to its fundamentally different mechanism of action—it is fungicidal rather than fungistatic, actively driving the intracellular accumulation of toxic squalene while depleting ergosterol. From a materials selection standpoint, the hydrochloride salt form is engineered to overcome the severe hydrophobicity of the terbinafine parent molecule, providing the essential crystalline stability and solubility profile required for reproducible formulation into oral solid dosage forms, topical hydrogels, and advanced nanocarrier delivery systems [1].

Substituting Terbinafine Hydrochloride with its free base equivalent or generic in-class azole alternatives introduces critical failures in both formulation stability and clinical efficacy. Terbinafine free base is highly hygroscopic and exhibits an extremely poor aqueous solubility of less than 2 μg/mL, leading to intrinsic chemical breakdown, unpredictable dissolution rates, and severe shelf-life limitations in pharmaceutical compounding[1]. Furthermore, attempting to substitute terbinafine with broad-spectrum azoles (such as clotrimazole or itraconazole) fundamentally compromises application-critical performance; azoles merely halt fungal growth and require significantly higher minimum inhibitory concentrations (MICs), whereas terbinafine hydrochloride actively kills dermatophytes at concentrations orders of magnitude lower [2].

Formulation Stability and Aqueous Solubility Profile

Terbinafine hydrochloride is the preferred chemical form for manufacturing due to its superior solid-state processability. While terbinafine free base is highly lipophilic with an aqueous solubility of less than 2 μg/mL and exhibits problematic hygroscopicity, the hydrochloride salt provides stable crystallinity and significantly enhanced solubility in polar environments [1]. This prevents moisture-induced degradation during storage and ensures reproducible dissolution profiles in both oral tablets and topical formulations [2].

Evidence DimensionAqueous solubility and hygroscopicity
Target Compound DataTerbinafine Hydrochloride (Stable crystalline solid, enhanced polar solubility)
Comparator Or BaselineTerbinafine Free Base (<2 μg/mL aqueous solubility, hygroscopic)
Quantified DifferenceOrders of magnitude higher aqueous solubility and elimination of moisture-induced formulation instability.
ConditionsStandard pharmaceutical compounding and ambient storage conditions.

Procurement of the hydrochloride salt is essential to avoid the severe formulation instability, handling difficulties, and poor dissolution rates associated with the free base.

Enzymatic Selectivity for Squalene Epoxidase

The primary value proposition of terbinafine hydrochloride lies in its extreme selectivity for fungal squalene epoxidase over mammalian counterparts. It inhibits Candida and dermatophyte squalene epoxidase with an IC50 of approximately 0.03 µM (30 nM), while the IC50 for mammalian rat liver epoxidase is 77 µM . This >2500-fold selectivity margin is a critical procurement metric for systemic applications, as it guarantees potent antifungal action without disrupting human cholesterol biosynthesis pathways.

Evidence DimensionSqualene epoxidase inhibition (IC50)
Target Compound Data0.03 µM (30 nM) for fungal squalene epoxidase
Comparator Or Baseline77 µM for mammalian (rat liver) squalene epoxidase
Quantified Difference>2500-fold higher affinity for the fungal target.
ConditionsIn vitro enzyme inhibition assays.

This massive selectivity window is the fundamental reason terbinafine hydrochloride can be safely formulated for systemic oral administration, unlike less selective alternatives.

In Vitro Potency Against Dermatophyte Pathogens

When selecting an active pharmaceutical ingredient (API) for dermatophyte infections, terbinafine hydrochloride demonstrates overwhelming quantitative superiority over traditional azole antifungals. While azole derivatives typically exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.1 to >10 µg/mL against Trichophyton and Microsporum species, terbinafine hydrochloride achieves MICs between 0.001 and 0.05 µg/mL[1]. This exceptionally low MIC reflects its fungicidal nature, actively accumulating toxic squalene compared to the merely fungistatic mechanism of azoles.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against dermatophytes
Target Compound Data0.001 – 0.05 µg/mL
Comparator Or BaselineAzole derivatives (0.1 to >10 µg/mL)
Quantified Difference10- to 10,000-fold lower MIC for terbinafine hydrochloride.
ConditionsIn vitro susceptibility testing against Trichophyton, Microsporum, and Epidermophyton spp.

The significantly lower MIC translates directly to lower required API loading in formulations and higher clinical efficacy in clearing recalcitrant fungal infections.

Sustained Mycological Cure Rates in Topical Formulations

The procurement of terbinafine hydrochloride over older generic antifungals is strongly supported by mixed-treatment meta-analyses evaluating sustained mycological cure rates. In comprehensive pooled trial data, topical formulations of terbinafine hydrochloride demonstrated statistically significant superiority in maintaining cured status compared to clotrimazole, oxiconazole, and ciclopirox [1]. This sustained efficacy is attributed to the lipophilic nature of the terbinafine molecule, which acts as a reservoir in the stratum corneum even after active treatment cessation.

Evidence DimensionSustained mycological cure rate
Target Compound DataTerbinafine hydrochloride (superior sustained cure)
Comparator Or BaselineClotrimazole, oxiconazole, and ciclopirox
Quantified DifferenceStatistically significant higher sustained cure rates post-treatment.
ConditionsMeta-analysis of 65 randomized controlled trials for dermatophytosis treatment.

Formulators and buyers choose terbinafine hydrochloride to guarantee long-term product efficacy and lower relapse rates, which are critical metrics for commercial antifungal market success.

Active Pharmaceutical Ingredient (API) for Oral Antifungals

Leveraging its >2500-fold selectivity for fungal squalene epoxidase over mammalian enzymes, Terbinafine Hydrochloride is the API of choice for systemic oral tablets targeting severe onychomycosis, ensuring high efficacy without disrupting human cholesterol synthesis [1].

Topical Creams and Hydrogels for Dermatophytosis

Benefiting from the hydrochloride salt's improved formulation stability, non-hygroscopicity, and superior sustained mycological cure rates compared to azoles, it is heavily procured for manufacturing stable, long shelf-life topical treatments for tinea infections [1].

Reference Standard in Antimicrobial Susceptibility Testing

Given its extremely low MIC (0.001–0.05 µg/mL) against dermatophytes, Terbinafine Hydrochloride serves as the gold-standard comparator in microbiological assays and pharmaceutical R&D evaluating novel squalene epoxidase inhibitors [2].

Polymeric Nanocarrier and Drug Delivery Systems

Due to its specific physicochemical profile, it is frequently utilized as a model hydrophobic drug in advanced drug delivery research, such as polymersome and nanovector formulations, to study controlled release and percutaneous absorption [3].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

327.1753775 Da

Monoisotopic Mass

327.1753775 Da

Heavy Atom Count

23

Appearance

Powder

UNII

012C11ZU6G

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 303 of 304 companies with hazard statement code(s):;
H315 (44.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of onychomycosis

Pharmacology

Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA91

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

78628-80-5

Wikipedia

Terbinafine hydrochloride

FDA Medication Guides

LAMISIL
TERBINAFINE HYDROCHLORIDE
TABLET;ORAL
GRANULE;ORAL
NOVARTIS
03/29/2019

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

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